The compound 6-Pyrrolidino-7-deazapurine is a derivative of 7-deazapurine, a class of non-canonical purine analogs that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. The unique structure of 7-deazapurines, characterized by the replacement of the nitrogen atom at the 7 position of the purine ring with a carbon atom, has been associated with a variety of biological activities, including antiviral and anticancer properties. This comprehensive analysis will delve into the synthesis, mechanism of action, and applications of 6-Pyrrolidino-7-deazapurine and related compounds, drawing on data from recent research studies.
The antiviral potential of 6-Pyrrolidino-7-deazapurine derivatives is highlighted by their ability to inhibit the replication of various viruses. For instance, a 6-methyl-7-deaza analogue of adenosine demonstrated potent inhibition of poliovirus and dengue virus replication, with an IC(50) value of 11 nM and 62 nM, respectively, in cell-based assays. The selectivity of this compound for the virus over cytotoxic effects to host cells was found to be greater than 100-fold, indicating a high therapeutic index2.
In the realm of cancer research, pyrrolo- and furo-fused 7-deazapurine ribonucleosides have shown promising cytostatic effects. These compounds, once activated and incorporated into DNA, can induce double-strand breaks and apoptosis in cancer cells. The most active derivatives in this category were found to possess methyl, methoxy, and methylsulfanyl groups, which exerted submicromolar cytostatic effects with good selectivity toward cancer cells1. Similarly, pyrido-fused 7-deazapurine ribonucleosides with various substituents at position 4 exhibited submicromolar cytotoxic effects and were also selective for cancer cells3.
6-Pyrrolidino-7-deazapurine is synthesized from precursors such as 2-amino-4,6-dichloropyrimidine, which undergoes cyclization to form the deazapurine core. This compound is classified as a nucleoside analog due to its structural similarity to naturally occurring nucleosides, which allows it to interact with biological systems in ways that can inhibit or modify nucleoside transport mechanisms.
The synthesis of 6-Pyrrolidino-7-deazapurine typically involves several key steps:
The molecular structure of 6-Pyrrolidino-7-deazapurine features a fused bicyclic system characteristic of purines but lacks a nitrogen atom at position 7, which distinguishes it as a deazapurine. Key structural features include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement and confirm its identity.
6-Pyrrolidino-7-deazapurine can participate in various chemical reactions typical for nucleoside analogs:
These reactions are critical for modifying the compound for enhanced therapeutic efficacy or for synthesizing derivatives with improved properties .
The mechanism of action for 6-Pyrrolidino-7-deazapurine primarily revolves around its role as a nucleoside analog. It may inhibit nucleoside transporters such as human equilibrative nucleoside transporter 1 (hENT1), which plays a crucial role in cellular uptake of nucleosides. By mimicking natural substrates, this compound can competitively inhibit these transporters, leading to altered cellular metabolism and potential antiproliferative effects against cancer cells .
Studies have shown that modifications at specific positions on the purine structure can significantly affect binding affinity and inhibitory potency against nucleoside transporters, indicating that structural optimization is key to enhancing therapeutic outcomes .
The physical and chemical properties of 6-Pyrrolidino-7-deazapurine include:
These properties are essential for determining its handling, storage conditions, and potential applications in pharmaceutical formulations.
6-Pyrrolidino-7-deazapurine has several scientific applications:
The ongoing research into this compound may lead to novel therapeutic strategies against various diseases by leveraging its unique structural characteristics and biological interactions .
The exploration of 7-deazapurines began with the isolation of natural nucleoside antibiotics such as tubercidin from Streptomyces tubercidus in 1957 [4] [6]. These early compounds demonstrated potent biological activities, including antibiotic and antitumor properties, which spurred interest in their synthetic analogs. The core scaffold, pyrrolo[2,3-d]pyrimidine, emerged as a "privileged structure" due to its versatility in drug design [3]. By the 1980s, synthetic methodologies allowed systematic modifications, including the introduction of alkylamino substituents at the C6 position. The specific compound 6-pyrrolidino-7-deazapurine (CAS 90870-68-1) was first cataloged in PubChem in 2005 [5], representing a synthetic derivative optimized for enhanced electronic properties and binding affinity. Key developments included:
Table 1: Key Milestones in 7-Deazapurine Research
Year | Discovery/Advancement | Significance |
---|---|---|
1956 | Isolation of toyocamycin | First natural 7-deazapurine antibiotic [6] |
1967 | Biosynthetic pathway elucidation | GTP identified as universal precursor [6] |
1985 | Synthetic C6-amino derivatives | Enhanced base-pairing in nucleic acids [3] |
2005 | PubChem entry for 6-pyrrolidino-7-deazapurine | Standardized pharmacological profiling [5] |
6-Pyrrolidino-7-deazapurine features a pyrrolo[2,3-d]pyrimidine core, where the N7 atom of purines is replaced by a carbon atom (C7). This modification confers distinct electronic and steric properties:
Table 2: Structural Parameters of 6-Pyrrolidino-7-Deazapurine vs. Adenine
Parameter | 6-Pyrrolidino-7-Deazapurine | Adenine (Purine) |
---|---|---|
Core Formula | C₁₀H₁₂N₄ [5] | C₅H₅N₅ |
Ring System | Pyrrolo[2,3-d]pyrimidine | Purine |
N7 Position | Carbon (C7) | Nitrogen |
Key Substituent | Pyrrolidino at C6 | None (unmodified) |
H-Bond Donors/Acceptors | 1 donor, 3 acceptors [5] | 2 donors, 3 acceptors |
Electron Density | Higher (electron-rich) | Lower |
The C7 position in pyrrolo[2,3-d]pyrimidines serves as a critical handle for modulating bioactivity. Unlike natural purines, C7 substitutions are feasible without disrupting the aromatic system, enabling tailored pharmacological profiles:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9